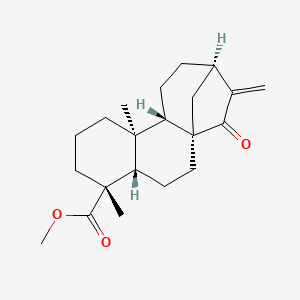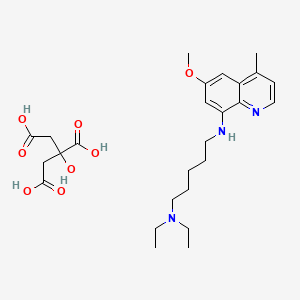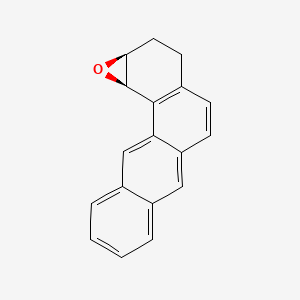
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine is a synthetic organic compound belonging to the class of pyrimidine nucleosides. This compound is structurally related to thymine, a naturally occurring nucleobase found in DNA. The addition of the 2-hydroxyethoxy and iodine groups to the thymine molecule enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine typically involves multiple steps, starting from thymine. One common method includes the following steps:
Protection of the Hydroxyl Group: The starting material, thymine, is first protected by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form silyl ethers.
Lithiation and Iodination: The protected thymine is then treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-70°C) to form a dilithium salt.
Deprotection and Hydroxyethoxylation: The silyl protecting group is removed, and the resulting compound is reacted with ethylene oxide to introduce the 2-hydroxyethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones when reacted with oxidizing agents.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include bases like LDA, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The iodine atom and hydroxyethoxy group enhance its ability to form stable complexes with nucleic acids, thereby inhibiting the activity of enzymes involved in DNA replication and transcription . The molecular targets include DNA polymerases and reverse transcriptases, making it a potential antiviral and anticancer agent .
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine can be compared with other similar compounds such as:
1-((2-Hydroxyethoxy)methyl)-6-phenylsulfanyl-thymine (HEPT): This compound has a phenylsulfanyl group instead of iodine and is known for its antiviral properties.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil (Acyclothymidine): This compound lacks the iodine atom and is used in the study of nucleic acid analogs.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121749-88-0 |
|---|---|
Formule moléculaire |
C8H11IN2O4 |
Poids moléculaire |
326.09 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-6-iodo-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11IN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
Clé InChI |
HFOKXLMPRKUYIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
